amine CAS No. 926236-69-3](/img/structure/B3306222.png)

[1-(2,6-Difluorophenyl)ethyl](methyl)amine

Overview

Description

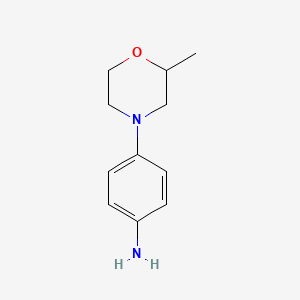

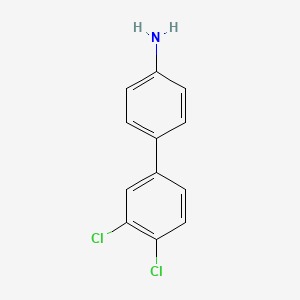

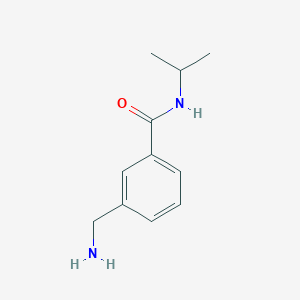

“1-(2,6-Difluorophenyl)ethylamine” is an organic compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 . The compound appears as a liquid .

Molecular Structure Analysis

The InChI code for “1-(2,6-Difluorophenyl)ethylamine” is 1S/C9H11F2N/c1-6(12-2)9-7(10)4-3-5-8(9)11/h3-6,12H,1-2H3 . This indicates the presence of 9 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom in the molecule .Physical And Chemical Properties Analysis

“1-(2,6-Difluorophenyl)ethylamine” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the retrieved sources.Scientific Research Applications

Aminolysis and Alcoholysis Reactions

The compound 1-(2,6-Difluorophenyl)ethyl(methyl)amine, as part of a larger molecule, can undergo aminolysis with various amines, leading to successful reactions under specific conditions. The process is facilitated when the amino group is not sterically hindered and when the reaction medium has a high dielectric permittivity. This suggests potential applications in the synthesis of complex organic molecules where specific reactivity conditions are required (Novakov et al., 2017).

Organic Phosphine Catalysis

In organic synthesis, the reactivity of ethylene and similar compounds with 1-(2,6-Difluorophenyl)ethyl(methyl)amine derivatives can lead to innovative catalytic processes. This is demonstrated by studies showing the formation of five-coordinate Ir(II)-olefin species, which can undergo radical addition reactions. This type of chemical behavior could be exploited in developing new catalytic methods for organic synthesis (Hetterscheid et al., 2005).

Conjugate Addition of Ketones to Nitroalkenes

The compound demonstrates utility in the catalysis of the conjugate addition of ketones to nitroalkenes, showing broad substrate scope and high enantioselectivity. Such reactions are crucial in the creation of compounds with high stereochemical complexity, which is a valuable attribute in the development of pharmaceuticals and agrochemicals (Huang & Jacobsen, 2006).

Synthesis of Key Intermediates in Drug Development

1-(2,6-Difluorophenyl)ethyl(methyl)amine serves as a precursor in the synthesis of key intermediates for drugs, demonstrating its importance in pharmaceutical manufacturing processes. The synthesis of such intermediates often involves complex reaction sequences, highlighting the compound's versatility and utility in organic synthesis (Fleck et al., 2003).

Annulation Reactions in Organic Synthesis

The compound's derivatives are involved in [4 + 2] annulation reactions, a key process in the synthesis of heterocyclic compounds. Such reactions are fundamental in the construction of complex molecular architectures found in many biologically active molecules (Zhu et al., 2003).

Safety and Hazards

The safety information for “1-(2,6-Difluorophenyl)ethylamine” indicates that it is potentially dangerous . The compound is associated with hazard statements H302, H315, H318, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

1-(2,6-difluorophenyl)-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-6(12-2)9-7(10)4-3-5-8(9)11/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOOAZHFWYJUNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)

![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}benzoic acid](/img/structure/B3306196.png)

![N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3306211.png)